1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-

Lipophilicity Drug-likeness 2-Arylbenzimidazole

Researchers seeking brominated C5-pentyloxy benzimidazoles for SAR studies face a supply gap-most commercial analogs lack this exact substitution pattern. CAS 62871-36-7 fills this gap as a ready-to-use AldrichCPR rare chemical. • Optimized C5 chain: Empirically validated for CB2 agonist potency; enables matched molecular pair studies of lipophilicity-driven ADME. • Bromine handle: Enables SAD phasing (f''≈1.3 e⁻ at Cu Kα) and rapid Pd-catalyzed diversification (Suzuki, Buchwald, Sonogashira). • Immediate availability: Shipped from Sigma-Aldrich's rare-chemical collection for early-discovery research.

Molecular Formula C18H19BrN2O
Molecular Weight 359.3 g/mol
CAS No. 62871-36-7
Cat. No. B12008058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-
CAS62871-36-7
Molecular FormulaC18H19BrN2O
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESCCCCCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C18H19BrN2O/c1-2-3-6-11-22-17-10-9-13(19)12-14(17)18-20-15-7-4-5-8-16(15)21-18/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,20,21)
InChIKeySVXFZNKSGBPALU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

62871-36-7 Chemical Identity and Structure


1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- (CAS 62871-36-7, molecular formula C₁₈H₁₉BrN₂O, MW 359.3 g/mol) is a synthetic 2-arylbenzimidazole derivative bearing a bromine atom at the 5-position and a pentyloxy (C₅H₁₁O) substituent at the 2-position of the pendant phenyl ring . This compound belongs to the broader class of 2-substituted benzimidazoles, a privileged scaffold in medicinal chemistry with established applications as kinase inhibitors, antimicrobials, proton pump inhibitors, and cannabinoid receptor modulators . It is commercially catalogued by Sigma-Aldrich as AldrichCPR R230340 for early-discovery research, though no certificate-of-analysis data is supplied for this specific lot .

Why 62871-36-7 Cannot Be Substituted


Within the 2-arylbenzimidazole series, even minor structural variations produce dramatic shifts in physicochemical properties and biological target engagement. The specific combination of a bromine atom at the 5-position of the pendant phenyl ring and a five-carbon pentyloxy chain at the 2-position is not replicated by any other commercially catalogued analog . Shorter-chain alkoxy derivatives (e.g., methoxy, ethoxy, or butoxy congeners) exhibit substantially lower calculated lipophilicity and altered conformational preferences for target binding . The bromine atom additionally functions as both a heavy-atom label for X-ray crystallographic phasing and a synthetic handle for further diversification via palladium-catalyzed cross-coupling chemistry . Generic substitution with another 2-arylbenzimidazole would therefore sacrifice both the specific lipophilicity-driven pharmacokinetic profile and the synthetic versatility embedded in this scaffold.

62871-36-7 Differentiation Evidence


Lipophilicity vs. Shorter-Chain Analogs

The pentyloxy chain in 62871-36-7 confers a calculated logP (cLogP) estimated at 5.8 ± 0.4, significantly higher than the predicted values for methoxy (cLogP ~3.4), ethoxy (cLogP ~3.9), and butoxy (cLogP ~4.8) analogs bearing the same 5-bromo-2-alkoxy-phenyl substitution pattern . This 1.0–2.4 log unit increase in computed lipophilicity places 62871-36-7 in a different property space that may influence passive membrane permeability and plasma protein binding relative to shorter-chain congeners .

Lipophilicity Drug-likeness 2-Arylbenzimidazole Structure-property relationship

Bromine as Heavy-Atom Probe and Synthetic Handle

The presence of bromine at the 5-position of the pendant phenyl ring in 62871-36-7 provides two distinct utilities not available in the des-bromo analog (2-[2-(pentyloxy)phenyl]-1H-benzimidazole) or the chloro congener. First, bromine serves as a heavy atom for single-wavelength anomalous dispersion (SAD) phasing in protein-ligand co-crystallography, with an anomalous scattering factor (f'') of approximately 1.3 electrons at Cu Kα wavelength, compared to ~0.5 electrons for chlorine . Second, the C–Br bond enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for further diversification; C–Br bonds are significantly more reactive than C–Cl bonds (oxidative addition rate ratio ~10:1 for Pd(0) catalysts) .

X-ray crystallography Cross-coupling Synthetic chemistry Halogenated benzimidazole

Pentyloxy Chain Length and CB2 SAR

Published structure-activity relationship (SAR) studies on 2-arylbenzimidazole CB2 agonists demonstrate that alkoxy chain length at the 2-position of the phenyl ring critically modulates both potency and CB1/CB2 selectivity. Compounds with pentyl (C₅) chains generally exhibit Ki values at CB2 in the low nanomolar range, with greater than 1000-fold selectivity over CB1, whereas shorter chains (C₁–C₃) show reduced CB2 affinity and longer chains (C₇–C₁₀) often encounter solubility-limited assay performance . 62871-36-7 occupies the C₅ chain length that has been identified as optimal in multiple independent benzimidazole CB2 ligand series, yet no published CB2 data exist specifically for this brominated variant, representing a gap that a procurement decision could address .

Cannabinoid CB2 receptor Benzimidazole SAR Alkyl chain optimization Selectivity

62871-36-7 Application Scenarios


Bromine-SAD Phasing in Co-Crystallography

The 5-bromine atom in 62871-36-7 provides an intrinsic anomalous scattering signal (f'' ≈ 1.3 e⁻ at Cu Kα) sufficient for experimental SAD phasing of protein-ligand co-crystals, eliminating the need for additional heavy-atom derivatization . This is critical for CB2 or kinase structural biology programs where definitive binding-mode assignment is required for rational lead optimization. The des-bromo analog lacks this capability entirely.

C5 Chain Anchor for CB2 Ligand Optimization

62871-36-7 provides the empirically optimal C₅ pentyloxy chain length identified across multiple benzimidazole CB2 agonist series , offering a fixed anchor point from which the effect of bromine substitution can be systematically interrogated. Procurement of this compound fills a notable gap: the C₅ chain is validated as optimal for potency, but brominated variants have not been disclosed in current SAR literature .

Suzuki Coupling at the C–Br Handle

The aryl bromide moiety of 62871-36-7 is an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling, enabling rapid generation of a focused library of derivatives from a common intermediate . This C–Br bond is approximately 10-fold more reactive than C–Cl toward Pd(0) oxidative addition, allowing milder reaction conditions and broader functional-group tolerance . This positions 62871-36-7 as a versatile core scaffold for diversity-oriented synthesis.

Lipophilicity-Driven ADME Studies

With a computed logP approximately 1.0–2.4 units higher than shorter-chain alkoxy analogs, 62871-36-7 is well-suited for systematic studies of lipophilicity-driven ADME phenomena—including passive permeability, P-glycoprotein susceptibility, and microsomal metabolic stability—within a matched molecular pair framework . Such studies require a single-chain-length scaffold with consistent substitution, which this compound uniquely provides at the C₅ length.

Technical Documentation Hub

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